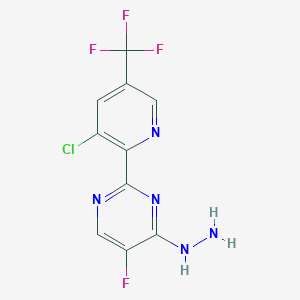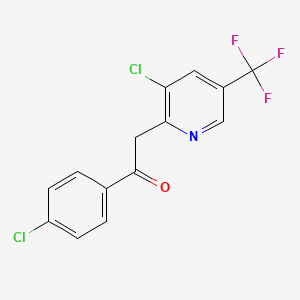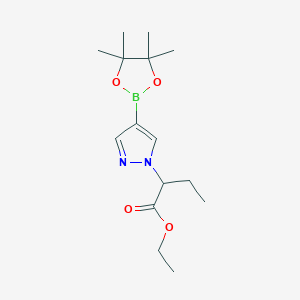
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
Übersicht
Beschreibung
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C16H23BO4 . It is also known by other names such as 4-(Ethoxycarbonylmethyl)phenylboronic Acid Pinacol Ester and 2-[(4-Ethoxycarbonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a boronic ester group. The boronic ester (dioxaborolane) group contains a boron atom bonded to two oxygen atoms and two methyl groups, making it tetramethyl . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 290.17 g/mol . It has a flash point of 182 °C and a specific gravity of 1.05 at 20/20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Approaches : This compound is synthesized through specific substitution reactions and is characterized using various spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and MS. It's important as an intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
- Crystal Structure and DFT Studies : The crystal structure of similar compounds is determined by X-ray diffraction, and Density Functional Theory (DFT) calculations help in understanding their molecular structures (Liao et al., 2022).
Applications in Material Science
- Electron Transport Material Synthesis : It's used in synthesizing electron transport materials, crucial for various electronic devices. For instance, it's applied in the gram-scale synthesis of electron transport material BPyTP-2 (Xiangdong et al., 2017).
- Polymer Synthesis : This compound serves as a building block for creating polymers with unique properties, such as deeply colored polymers used in various industrial applications (Welterlich et al., 2012).
Biomedical Research
- Antimicrobial Activity : Derivatives of this compound have been studied for their potential antimicrobial properties, which could be significant in developing new antibiotics (Asif et al., 2021).
Advanced Material Properties
- Luminescent Properties : Some derivatives are explored for their luminescent properties, which can be used in creating fluorescent materials for various applications (Cheon et al., 2005).
- Structural Studies : The compound and its derivatives have been subject to extensive structural studies, providing insights into their potential applications in material sciences (Wu et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-7-12(13(19)20-8-2)18-10-11(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYODSYWJWBZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




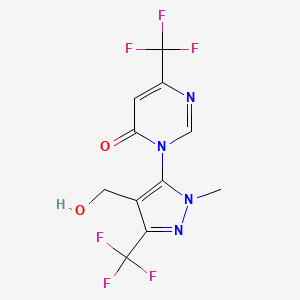
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)



![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
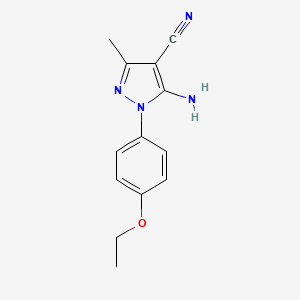

![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)
